3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-amine is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a methyl group. This compound is of significant interest in various fields, including medicinal chemistry and agrochemicals, due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine typically involves the introduction of the difluoromethyl group onto a pyrazole ring. One common method involves the reaction of difluoroacetic acid with appropriate pyrazole precursors under controlled conditions. The reaction is often catalyzed by metal-based catalysts to facilitate the formation of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound can be achieved through optimized synthetic routes that ensure high yield and purity. For instance, the use of nanoscale titanium dioxide as a catalyst in the esterification process has been reported to enhance the reaction yield and reduce the reaction time . The process involves multiple steps, including the use of difluoroacetic acid and propargyl alcohol, followed by catalytic esterification and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated pyrazole derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .
Scientific Research Applications
3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in the context of its antifungal activity, the compound inhibits the enzyme succinate dehydrogenase, which is part of the mitochondrial respiratory chain. This inhibition disrupts the energy production in fungal cells, leading to their death . The difluoromethyl group plays a crucial role in enhancing the binding affinity of the compound to its target enzyme.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is structurally similar but contains a carboxylic acid group instead of an amine group.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Another similar compound with a carboxamide group, known for its use in fungicides.
Uniqueness
3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications .
Properties
IUPAC Name |
5-(difluoromethyl)-2-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3/c1-10-4(8)2-3(9-10)5(6)7/h2,5H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPBALMNOJRUKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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